molecular formula C22H26ClN3O2 B277839 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

カタログ番号 B277839
分子量: 399.9 g/mol
InChIキー: MEUDCICEAKCJKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide, commonly known as CBP-307, is a novel small molecule drug that has been developed as a potential treatment for various psychiatric and neurological disorders. It belongs to the class of drugs called piperazine derivatives and has been shown to have promising therapeutic effects in preclinical studies.

作用機序

The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as a modulator of multiple neurotransmitter systems in the brain. Specifically, CBP-307 has been shown to increase the release of serotonin and dopamine, while also modulating the activity of glutamate receptors.
Biochemical and Physiological Effects
CBP-307 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, changes in gene expression, and alterations in synaptic plasticity. These effects are thought to underlie the therapeutic potential of CBP-307 for various psychiatric and neurological disorders.

実験室実験の利点と制限

One of the main advantages of CBP-307 for lab experiments is its selectivity for specific neurotransmitter systems in the brain. This allows for more precise targeting of specific brain circuits and may lead to fewer side effects compared to other drugs that affect multiple neurotransmitter systems. However, one limitation of CBP-307 is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

将来の方向性

There are many potential future directions for the study of CBP-307. One area of interest is the development of new formulations or delivery methods that could improve its pharmacokinetic properties and enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CBP-307 and its potential for treating various psychiatric and neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of CBP-307 in humans.

合成法

The synthesis of CBP-307 involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with 1-piperazinecarboxylic acid to form 4-(4-chlorobenzoyl)-1-piperazinyl)acetic acid. This intermediate is then reacted with 2-aminophenylpentanamide to produce the final product, CBP-307.

科学的研究の応用

CBP-307 has been extensively studied in preclinical models of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. In these studies, CBP-307 has been shown to have potent and selective effects on key neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems.

特性

分子式

C22H26ClN3O2

分子量

399.9 g/mol

IUPAC名

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]pentanamide

InChI

InChI=1S/C22H26ClN3O2/c1-2-3-8-21(27)24-19-6-4-5-7-20(19)25-13-15-26(16-14-25)22(28)17-9-11-18(23)12-10-17/h4-7,9-12H,2-3,8,13-16H2,1H3,(H,24,27)

InChIキー

MEUDCICEAKCJKV-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

正規SMILES

CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。